1-Oxa-3-azaspiro[4.4]nonan-2-one

Lipophilicity Drug-likeness Permeability

1-Oxa-3-azaspiro[4.4]nonan-2-one (CAS 19684-59-4) is a heterocyclic spirocyclic oxazolidinone with molecular formula C7H11NO2 and molecular weight 141.17 g/mol. It features a unique 1-oxa-3-azaspiro[4.4]nonane core that combines an oxazolidinone ring with a cyclopentane spiro-fusion, yielding high three-dimensionality (Fsp3 = 0.857) and moderate lipophilicity (XLogP3 = 0.8).

Molecular Formula C7H11NO2
Molecular Weight 141.17 g/mol
CAS No. 19684-59-4
Cat. No. B1426008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Oxa-3-azaspiro[4.4]nonan-2-one
CAS19684-59-4
Molecular FormulaC7H11NO2
Molecular Weight141.17 g/mol
Structural Identifiers
SMILESC1CCC2(C1)CNC(=O)O2
InChIInChI=1S/C7H11NO2/c9-6-8-5-7(10-6)3-1-2-4-7/h1-5H2,(H,8,9)
InChIKeyXFYDBKMBHLMEQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring 1-Oxa-3-azaspiro[4.4]nonan-2-one (CAS 19684-59-4): A Spirocyclic Oxazolidinone Building Block with Quantifiable Differentiation


1-Oxa-3-azaspiro[4.4]nonan-2-one (CAS 19684-59-4) is a heterocyclic spirocyclic oxazolidinone with molecular formula C7H11NO2 and molecular weight 141.17 g/mol [1]. It features a unique 1-oxa-3-azaspiro[4.4]nonane core that combines an oxazolidinone ring with a cyclopentane spiro-fusion, yielding high three-dimensionality (Fsp3 = 0.857) and moderate lipophilicity (XLogP3 = 0.8) [1]. This compound is primarily utilized as a versatile small-molecule scaffold and building block in medicinal chemistry and organic synthesis .

Why 1-Oxa-3-azaspiro[4.4]nonan-2-one Cannot Be Casually Replaced by Other Oxazolidinones


The spirocyclic architecture of 1-oxa-3-azaspiro[4.4]nonan-2-one introduces a conformational constraint that is absent in simpler, monocyclic oxazolidinones such as 2-oxazolidinone. This spiro-fusion locks the oxazolidinone ring into a defined three-dimensional orientation, providing discrete exit vectors and restricting rotational freedom. Consequently, the physicochemical and structural properties—including lipophilicity, fraction sp3 (Fsp3), and molecular complexity—differ substantially from non-spiro analogs [1][2]. These differences translate into distinct permeability, solubility, and target-engagement profiles, meaning that generic substitution with a non-spiro or differently sized spiro-oxazolidinone is likely to alter key parameters in a synthetic or biological context. The quantitative evidence below establishes precisely where these divergences occur.

Quantitative Differentiation Guide for 1-Oxa-3-azaspiro[4.4]nonan-2-one Procurement


Higher Lipophilicity (XLogP3) Compared to 2-Oxazolidinone

1-Oxa-3-azaspiro[4.4]nonan-2-one exhibits a computed XLogP3 of 0.8, indicating moderate lipophilicity [1]. In contrast, the simplest non-spiro oxazolidinone, 2-oxazolidinone, has an XLogP3 of -0.3 [2]. The 1.1 log unit difference corresponds to an approximately 12.6-fold greater partition coefficient (in the octanol/water system) for the spiro compound, suggesting significantly higher membrane permeability.

Lipophilicity Drug-likeness Permeability

Elevated Fraction sp3 (Fsp3) Enhancing Developability Potential

1-Oxa-3-azaspiro[4.4]nonan-2-one possesses a fraction sp3 (Fsp3) of 0.857, as reported in its Fluorochem technical datasheet . This means 6 of the 7 carbon atoms are sp3-hybridized. For 2-oxazolidinone, the Fsp3 is 0.667 (2 of 3 carbons sp3) based on its molecular formula (C3H5NO2) [1]. The difference of 0.19 is significant: Lovering et al. demonstrated that marketed drugs exhibit a statistically significant increase in Fsp3 compared to discovery-phase compounds, and that higher Fsp3 correlates with improved solubility and reduced off-target promiscuity [2].

Fsp3 3D complexity Developability

Increased Molecular Weight Offering Greater Functionalization Potential

The molecular weight of 1-oxa-3-azaspiro[4.4]nonan-2-one is 141.17 g/mol [1], compared to 87.08 g/mol for 2-oxazolidinone [2]. The additional 54.09 g/mol arises from the spiro-fused cyclopentane ring, which provides extra carbon atoms available for derivatization. This increase in scaffold size expands the chemical space accessible for library synthesis without compromising lead-likeness (MW remains below 300 Da).

Molecular weight Scaffold complexity Functionalization

Marginally Higher Melting Point Suggesting Improved Thermal Stability

1-Oxa-3-azaspiro[4.4]nonan-2-one melts at 89–91 °C [1], whereas 2-oxazolidinone has a reported melting point of 86–89 °C [2]. The 2–3 °C upward shift reflects the greater molecular rigidity and enhanced crystal packing imparted by the spirocyclic framework, which may translate into improved solid-state stability during storage and handling.

Melting point Thermal stability Crystallinity

Optimal Application Scenarios for 1-Oxa-3-azaspiro[4.4]nonan-2-one Based on Quantitative Differentiation


Drug Discovery Programs Requiring Balanced Lipophilicity and Permeability

With an XLogP3 of 0.8—substantially higher than 2-oxazolidinone ( ‑0.3)—1‑oxa‑3‑azaspiro[4.4]nonan‑2‑one is preferentially employed in hit-to-lead programs where moderate membrane permeability is needed without excessive hydrophobicity. It is especially suited for CNS-targeted projects, where a logP in the 0–3 range is desirable for blood-brain barrier penetration [1][2].

Fragment-Based Drug Discovery (FBDD) Leveraging High Fsp3

The compound's Fsp3 of 0.857 far exceeds the average Fsp3 of discovery-phase compounds (0.36) and even the average for marketed drugs (0.47) [1]. This high three-dimensionality makes it an ideal fragment-sized scaffold for FBDD libraries, where increasing molecular complexity at the fragment stage can improve hit-to-lead progression rates [2].

Synthesis of Structurally Diverse Compound Libraries

The spiro-fused cyclopentane ring and oxazolidinone core provide multiple points for chemical elaboration. Compared to the simpler 2-oxazolidinone (MW 87.08), the target compound (MW 141.17) offers additional carbon atoms that can be functionalized to generate larger, more diverse combinatorial libraries while remaining within drug-like molecular weight limits [1][3].

Scaffold-Hopping to Improve Metabolic Stability and Selectivity

The conformational rigidity imposed by the spiro[4.4] ring system restricts the oxazolidinone moiety into a discrete orientation, which can be exploited in scaffold-hopping exercises to reduce off-target binding while retaining key pharmacophoric features. The higher Fsp3 and well-defined exit vectors contribute to improving metabolic stability profiles, as documented for spirooxazolidinone-containing compounds in recent medicinal chemistry campaigns [1][4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Oxa-3-azaspiro[4.4]nonan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.